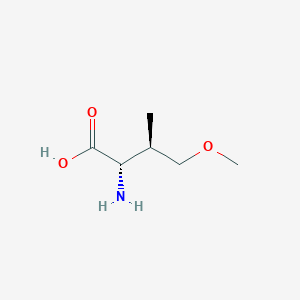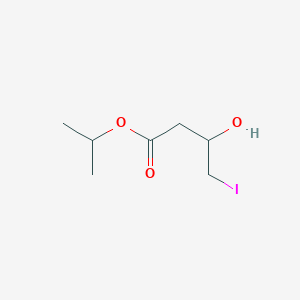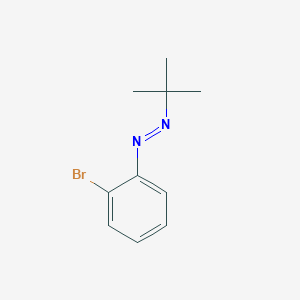
Diazene, (2-bromophenyl)(1,1-dimethylethyl)-
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Diazene, (2-bromophenyl)(1,1-dimethylethyl)- is an organic compound with the molecular formula C10H13BrN2. It is a derivative of diazene, characterized by the presence of a bromophenyl group and a tert-butyl group. This compound is of interest in various fields of chemistry due to its unique structural features and reactivity.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Diazene, (2-bromophenyl)(1,1-dimethylethyl)- typically involves the reaction of 2-bromophenylamine with tert-butyl nitrite under controlled conditions. The reaction is carried out in an inert atmosphere to prevent oxidation and other side reactions. The product is then purified using standard techniques such as recrystallization or chromatography.
Industrial Production Methods
On an industrial scale, the production of Diazene, (2-bromophenyl)(1,1-dimethylethyl)- follows similar synthetic routes but with optimized reaction conditions to maximize yield and purity. Large-scale reactors and continuous flow systems are often employed to ensure consistent production. The use of automated purification systems helps in achieving high purity levels required for various applications.
化学反应分析
Types of Reactions
Diazene, (2-bromophenyl)(1,1-dimethylethyl)- undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding nitroso or nitro derivatives.
Reduction: Reduction reactions can convert the diazene group to amines or other reduced forms.
Substitution: The bromophenyl group can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Nucleophiles like sodium methoxide (NaOCH3) and potassium tert-butoxide (KOtBu) are employed under basic conditions.
Major Products
The major products formed from these reactions include nitroso and nitro derivatives, amines, and various substituted phenyl derivatives, depending on the specific reaction conditions and reagents used.
科学研究应用
Diazene, (2-bromophenyl)(1,1-dimethylethyl)- has a wide range of applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of complex organic molecules and as a reagent in various organic transformations.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a pharmacophore in drug development.
Industry: It finds applications in the production of specialty chemicals and materials.
作用机制
The mechanism of action of Diazene, (2-bromophenyl)(1,1-dimethylethyl)- involves its interaction with molecular targets through its diazene and bromophenyl groups. These interactions can lead to the formation of reactive intermediates that participate in various chemical and biological processes. The specific pathways and targets depend on the context of its use, such as in chemical synthesis or biological studies.
相似化合物的比较
Similar Compounds
Diazene, bis(1,1-dimethylethyl)-: This compound has two tert-butyl groups instead of a bromophenyl group.
Diazene, (2-chlorophenyl)(1,1-dimethylethyl)-: Similar structure but with a chlorine atom instead of bromine.
Diazene, (2-fluorophenyl)(1,1-dimethylethyl)-: Contains a fluorine atom in place of bromine.
Uniqueness
Diazene, (2-bromophenyl)(1,1-dimethylethyl)- is unique due to the presence of the bromophenyl group, which imparts distinct reactivity and properties compared to its analogs. The bromine atom can participate in specific reactions such as halogen exchange and cross-coupling, making this compound valuable in synthetic chemistry.
属性
CAS 编号 |
832077-07-3 |
|---|---|
分子式 |
C10H13BrN2 |
分子量 |
241.13 g/mol |
IUPAC 名称 |
(2-bromophenyl)-tert-butyldiazene |
InChI |
InChI=1S/C10H13BrN2/c1-10(2,3)13-12-9-7-5-4-6-8(9)11/h4-7H,1-3H3 |
InChI 键 |
VDNLDADDLATHMV-UHFFFAOYSA-N |
规范 SMILES |
CC(C)(C)N=NC1=CC=CC=C1Br |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![(E,E)-N,N'-[(1R,2R)-Cyclohexane-1,2-diyl]bis[1-(4-nitrophenyl)methanimine]](/img/structure/B14209147.png)
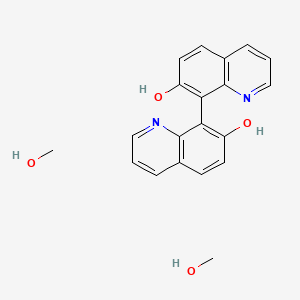
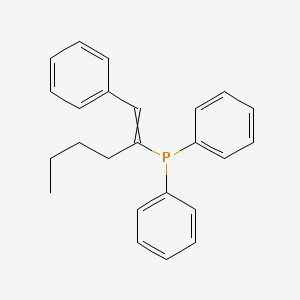
![Diselenide, bis[(2-fluorophenyl)methyl]](/img/structure/B14209163.png)
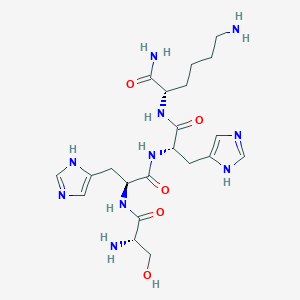
![4-[3-Hydroxy-2-methyl-1-(methylamino)pentan-3-yl]benzene-1,2-diol](/img/structure/B14209190.png)
![1H-Indazole, 4-[(4-chlorophenyl)thio]-6-nitro-1-phenyl-](/img/structure/B14209191.png)
![1H-Benzimidazole, 4,5-difluoro-2-[2-(1H-imidazol-2-yl)phenyl]-](/img/structure/B14209195.png)

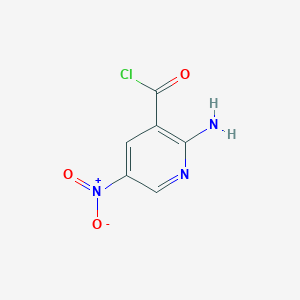
![2,4-Dinitro-N-[2-(pyrrolidin-1-yl)ethyl]aniline](/img/structure/B14209207.png)
![Benzene, 1-methoxy-4-[(1-phenyl-2-propenyl)oxy]-](/img/structure/B14209212.png)
